molecular formula C20H19N3O5S B11354716 Prop-2-en-1-yl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11354716
M. Wt: 413.4 g/mol
InChI Key: OESZSARGWBKHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising an oxazole ring, a thiazole ring, and an ethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of an α,β-unsaturated ketone with hydrazine hydrate in an acetic acid medium . The thiazole ring is often synthesized via a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of an oxazole and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

prop-2-enyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H19N3O5S/c1-4-10-27-19(25)17-12(3)21-20(29-17)22-18(24)15-11-16(28-23-15)13-6-8-14(9-7-13)26-5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,21,22,24)

InChI Key

OESZSARGWBKHBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.